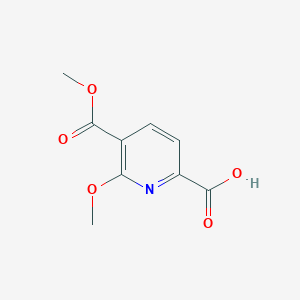
6-Methoxy-5-(methoxycarbonyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of picolinic acid, featuring a methoxy group and a methoxycarbonyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(methoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid derivatives. One common method is the reaction of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-5-(methoxycarbonyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
6-Methylpicolinic acid: Similar structure with a methyl group instead of a methoxy group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
6-Methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5(9(13)15-2)3-4-6(10-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
OIMSGXNQGMILMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
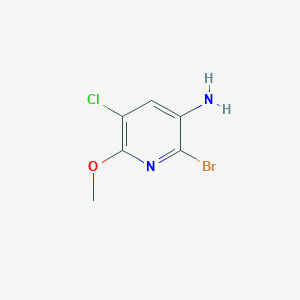
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
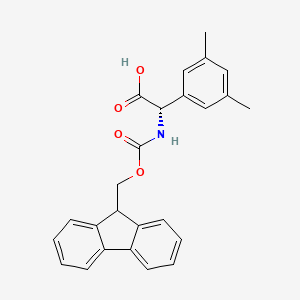
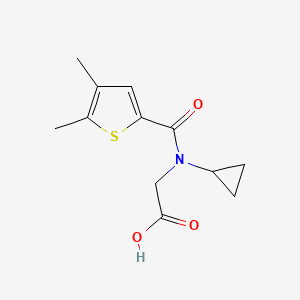
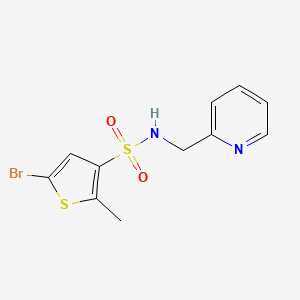
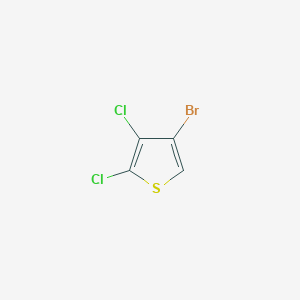
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)


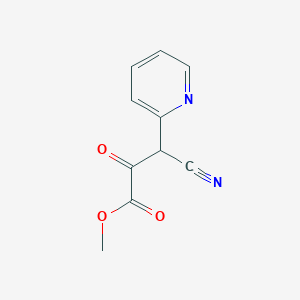

![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
